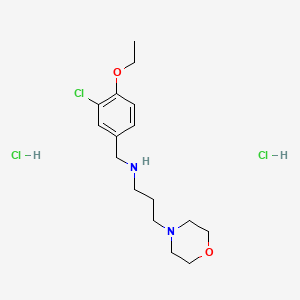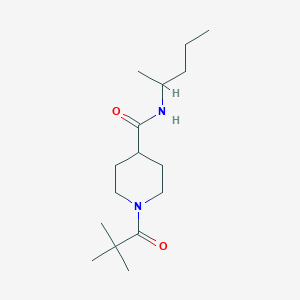![molecular formula C14H15NO4 B4720151 1'-Butylspiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B4720151.png)
1'-Butylspiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione
Overview
Description
1’-Butylspiro[1,3-benzodioxole-2,3’-pyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique spiro structure, which involves a benzodioxole ring fused to a pyrrolidine ring
Preparation Methods
The synthesis of 1’-Butylspiro[1,3-benzodioxole-2,3’-pyrrolidine]-2’,5’-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with a disubstituted halomethane under basic conditions to form the methylenedioxy group.
Spirocyclization: The benzodioxole intermediate is then subjected to spirocyclization with a suitable pyrrolidine derivative under acidic or basic conditions to form the spiro compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-Butylspiro[1,3-benzodioxole-2,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1’-Butylspiro[1,3-benzodioxole-2,3’-pyrrolidine]-2’,5’-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1’-Butylspiro[1,3-benzodioxole-2,3’-pyrrolidine]-2’,5’-dione exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity . The compound’s unique spiro structure allows it to fit into specific binding pockets, enhancing its specificity and potency .
Comparison with Similar Compounds
1’-Butylspiro[1,3-benzodioxole-2,3’-pyrrolidine]-2’,5’-dione can be compared with other similar compounds such as:
1,3-Benzodioxole: A simpler structure lacking the spiro and butyl groups, used in the synthesis of various bioactive molecules.
Spiro[1,3-benzodioxole-2,3’-pyrrolidine]: Similar to the target compound but without the butyl group, showing different reactivity and applications.
The uniqueness of 1’-Butylspiro[1,3-benzodioxole-2,3’-pyrrolidine]-2’,5’-dione lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
1'-butylspiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-8-15-12(16)9-14(13(15)17)18-10-6-4-5-7-11(10)19-14/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPNTUXIYOBOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC2(C1=O)OC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(BENZYLSULFANYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B4720077.png)
![ethyl 5-benzyl-2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4720085.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4720094.png)
![ethyl 2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B4720095.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4720103.png)


![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4720118.png)
![2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B4720121.png)
![4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(2-furylcarbonyl)amino]acetate](/img/structure/B4720132.png)
![ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4720143.png)

![(E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B4720152.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4720155.png)
